1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid
Overview
Description
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid is a useful research compound. Its molecular formula is C15H9FO4 and its molecular weight is 272.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing novel compounds with the inclusion of fluorophenyl groups, exploring their structural and vibrational properties. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrates the utility of these compounds in understanding molecular conformation and hydrogen bonding, which could influence the design of new materials or drugs (Saeed, Erben, Shaheen, & Flörke, 2011).
Antimicrobial and Anti-inflammatory Activities
Compounds incorporating the 4-fluorophenyl group have been evaluated for their potential antimicrobial and anti-inflammatory effects. A study on fluorine-containing thiadiazolotriazinones highlighted promising antibacterial activities, suggesting a role in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003). Another research effort synthesized thiazolo [3,2-a] pyrimidines for anti-inflammatory and antinociceptive activity, revealing significant potential in treating inflammatory conditions (Alam, Khan, Siddiqui, & Ahsan, 2010).
Anticancer Properties
The synthesis and evaluation of compounds for anticancer activities have been a significant area of interest. One study synthesized and assessed the anticancer potential of novel compounds against human lung cancer cells, suggesting that these fluorophenyl-containing compounds might serve as leads for the development of new anticancer drugs (Zhou, Qiu, Zhang, Wang, Dong, & Liu, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds containing a fluorophenyl group are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities, are known to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
A compound with a similar structure, 1-(4-fluorophenyl)-1h-pyrazole-4-carboxylic acid, has been reported to have high gastrointestinal absorption and is considered to be bbb permeant . The compound also has a log P value indicating moderate lipophilicity, which could impact its distribution and excretion .
Result of Action
Indole derivatives, which share structural similarities, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, silver-gold nanoparticles were found to be effective corrosion inhibitors in a 1.0 M HCl solution .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other fluorophenyl compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the fluorophenyl group, which can form strong bonds with proteins and enzymes due to the high electronegativity of fluorine .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEKIFWYHHOBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)O)C(=O)O2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433170 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372941-51-0 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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